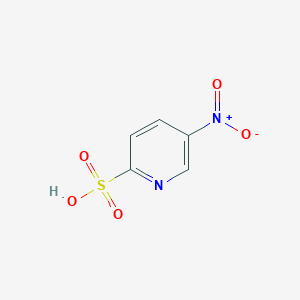

5-nitropyridine-2-sulfonic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-nitropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-5(6-3-4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQHFODISSWYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376536 | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-94-6 | |

| Record name | 5-Nitro-2-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Heterocyclic Organic Synthesis

5-Nitropyridine-2-sulfonic acid serves as a key precursor for the synthesis of 2,5-disubstituted pyridines, a structural motif present in many pharmaceuticals and agrochemicals. semanticscholar.org The presence of the electron-withdrawing nitro group enhances the electron-deficient character of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. semanticscholar.org This reactivity is harnessed to introduce a variety of functional groups at the 2-position of the pyridine ring.

The sulfonic acid group in this compound is an effective leaving group, allowing for its substitution by a range of nucleophiles. researchgate.netrsc.org This property facilitates the synthesis of a diverse array of 2-substituted-5-nitropyridines. researchgate.net Research has demonstrated successful substitution reactions with oxygen, nitrogen, and halogen nucleophiles. researchgate.netrsc.org For instance, reactions with alcohols like methanol (B129727) and ethanol (B145695) proceed in high yields to produce the corresponding 2-alkoxy-5-nitropyridines. researchgate.netrsc.org Similarly, various amines, including ammonia (B1221849), primary amines, and secondary amines, can displace the sulfonate group to form 2-amino-5-nitropyridines. researchgate.netrsc.org Furthermore, treatment with reagents like phosphorus pentachloride can introduce a chlorine atom, yielding 2-chloro-5-nitropyridine (B43025), another important synthetic intermediate. researchgate.net

The general scheme for the synthesis of 2,5-disubstituted pyridines from this compound is as follows:

Interactive Data Table: Synthesis of 2-Substituted-5-nitropyridines

| Nucleophile | Product | Yield (%) |

| Methanol | 2-Methoxy-5-nitropyridine (B154726) | 95 |

| Ethanol | 2-Ethoxy-5-nitropyridine (B183313) | 97 |

| Isopropanol (B130326) | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia | 2-Amino-5-nitropyridine (B18323) | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Benzylamine (B48309) | 2-Benzylamino-5-nitropyridine | 77 |

| Phosphorus Pentachloride | 2-Chloro-5-nitropyridine | 87 |

This table is based on data from substitution reactions of this compound and its potassium salt. researchgate.netrsc.org

The synthesis of this compound itself is a multi-step process. One reported method involves the reaction of 3-nitropyridine (B142982) with an aqueous solution of sodium sulfite (B76179), which leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid. semanticscholar.org Subsequent oxidation of this intermediate yields this compound. semanticscholar.org

Contemporary Research Landscape and Historical Context of Nitropyridines

Strategic Synthesis from 3-Nitropyridine

A notable pathway to this compound begins with 3-nitropyridine. researchgate.netresearchgate.net This synthetic approach is characterized by a two-step reaction sequence that proceeds through a distinct intermediate species. researchgate.netresearchgate.netrsc.org

Investigation of Intermediate Species Formation: e.g., 5-(N-sulfohydroxyamino)pyridine-2-sulfonic Acid

The formation of the intermediate, 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, is a critical step in this synthetic route. rsc.org Its structure has been verified through X-ray analysis, confirming the addition of the sulfite (B76179) to the pyridine ring and the transformation of the nitro group. rsc.org This intermediate is isolable as its disodium (B8443419) salt, highlighting its relative stability under the reaction conditions before the final acidic workup to the hydroxyamino derivative. rsc.org

Mechanistic Insights into Nitration and Sulfonation Processes Leading to this compound

The formation of 3-nitropyridine itself, the precursor in this synthesis, involves a fascinating mechanistic pathway that deviates from typical electrophilic aromatic substitution.

The nitration of pyridine to 3-nitropyridine can be achieved by reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃). researchgate.netresearchgate.netresearchgate.net The mechanism is proposed to involve a researchgate.netsemanticscholar.org sigmatropic shift of the nitro group from the nitrogen atom of the initially formed N-nitropyridinium ion to the C-3 position of the pyridine ring. researchgate.netresearchgate.netresearchgate.netrsc.org This intramolecular rearrangement is a type of pericyclic reaction where a sigma bond migrates across a pi system. wikipedia.org Studies on the nitration of dimethylpyridines further support the sigmatropic shift mechanism over a caged ion pair mechanism. rsc.orgepa.gov

The reaction of pyridine with N₂O₅ generates an N-nitropyridinium ion. researchgate.netresearchgate.netresearchgate.netepa.gov Upon the addition of aqueous sulfite or bisulfite, transient dihydropyridine (B1217469) intermediates are formed, such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.netresearchgate.netepa.gov These intermediates subsequently react to yield 3-nitropyridine. epa.gov The reaction of the 1,2-dihydropyridine intermediate proceeds with a regioselective migration of the nitro group to the 3-position, consistent with a researchgate.netsemanticscholar.org sigmatropic shift. rsc.org

Oxidative Synthesis from 5-Hydroxyaminopyridine-2-sulfonic Acid

An alternative and efficient route to this compound involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. semanticscholar.org Several oxidizing agents can be employed for this transformation.

Comparative Analysis of Oxidizing Agents and Reaction Optimization

Several oxidizing agents have been investigated for the conversion of 5-hydroxyaminopyridine-2-sulfonic acid to this compound. semanticscholar.org The choice of oxidant significantly impacts the product distribution and yield.

A preliminary experiment using 65% nitric acid at 50 °C resulted in the complete conversion of the starting material. semanticscholar.org However, under these conditions, the desired product was not stable, and the sulfonyl group was readily substituted by water, leading to 2-hydroxy-5-nitropyridine (B147068) as the final product. semanticscholar.org

A comparative study of various oxidizing agents revealed potassium permanganate (B83412) (KMnO₄) to be the most effective. semanticscholar.org Other agents like sodium perborate (B1237305) (SPB) in acetic acid and bleach (sodium hypochlorite) in water were also capable of selectively performing the oxidation. semanticscholar.org The use of peracetic acid resulted in a mixture of the desired product and an azoxy byproduct. semanticscholar.org

Below is a comparative table of different oxidizing agents used in the synthesis of this compound from 5-hydroxyaminopyridine-2-sulfonic acid.

| Oxidizing Agent | Solvent | Observations | Reference |

| Potassium Permanganate (KMnO₄) | Water | Considered the most efficient method. | semanticscholar.org |

| Sodium Perborate (SPB) | Acetic Acid | Selective oxidation achieved. | semanticscholar.org |

| Bleach (NaOCl) | Water | Selective oxidation achieved. | semanticscholar.org |

| Nitric Acid (65%) | None | Led to the formation of 2-hydroxy-5-nitropyridine byproduct. | semanticscholar.org |

| Peracetic Acid | Acetic Acid | Produced a mixture of the desired product and azoxy byproducts. | semanticscholar.org |

Methodologies for Yield Enhancement and Product Purity Determination

A significant challenge in the synthesis of this compound is the purification of the crude product, which is often contaminated with inorganic impurities. semanticscholar.org This difficulty makes direct isolation and yield calculation problematic.

Based on these results, the yield of this compound from the potassium permanganate oxidation step is estimated to be between 60-65%. semanticscholar.org This confirms that the oxidation with potassium permanganate is the most efficient method among those tested. semanticscholar.org

Advanced Approaches and Novel Synthetic Routes

An alternative synthetic pathway to this compound starts from 3-nitropyridine. researchgate.net This is a two-step process that provides a different approach to the target molecule. researchgate.netrsc.org

Step 2: Oxidation. The intermediate, 5-hydroxyaminopyridine-2-sulfonic acid, is then oxidized to this compound as described previously. semanticscholar.org

Another potential, though less developed, route involves the oxidation of 2-thiol-5-nitropyridine. semanticscholar.org An attempt to convert this compound using ammoniacal potassium permanganate reportedly yielded minor amounts of potassium 5-nitropyridine-2-sulfonate, though specific yields and analytical data were not provided. semanticscholar.org

Considerations for Process Development and Scalability in Academic Synthesis

When considering the synthesis of this compound for larger-scale academic use, several factors from the reported methodologies are critical. The primary challenge lies in the purification of the final product. semanticscholar.org The presence of inorganic salts from the oxidation step complicates isolation and necessitates strategies like derivatization for accurate yield assessment, which may not be ideal for direct use of the sulfonic acid. semanticscholar.org

The choice of reagents is another key consideration. The most efficient method identified uses potassium permanganate, a strong, inexpensive, but potentially hazardous oxidant that requires careful handling and waste disposal management. semanticscholar.org The formation of byproducts, such as the azoxy compound, especially with oxidants like peracetic acid, reduces the efficiency and adds to purification challenges. semanticscholar.org

The two-step synthesis from 3-nitropyridine offers a viable, high-yielding route to the immediate precursor. researchgate.netrsc.org This approach, coupled with the optimized potassium permanganate oxidation, appears to be the most promising pathway for producing significant quantities in an academic setting. However, for true scalability, future research might focus on developing a one-pot synthesis or an improved purification protocol for the sulfonic acid that avoids the derivatization step, potentially through advanced chromatographic techniques or selective precipitation methods.

Advanced Studies in Reactivity and Chemical Transformations of 5 Nitropyridine 2 Sulfonic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Sulfonate Moiety

Investigations into the reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have explored the substitution of the sulfonate group with a variety of nucleophiles. rsc.orgresearchgate.net These reactions provide a direct pathway to a range of 2,5-disubstituted pyridines. rsc.orgresearchgate.net

Substitutions with Oxygen-Centred Nucleophiles (e.g., Alkoxides)

The sulfonate group of this compound readily undergoes substitution with oxygen-centered nucleophiles, such as alkoxides. rsc.org Reactions with methanol (B129727), ethanol (B145695), and isopropanol (B130326) have been shown to produce the corresponding 2-alkoxy-5-nitropyridines in high yields. rsc.orgresearchgate.net For instance, the reaction with methanol yields 2-methoxy-5-nitropyridine (B154726) with a 95% yield, while the reaction with ethanol gives 2-ethoxy-5-nitropyridine (B183313) in 97% yield. rsc.org The reaction with isopropanol results in a 65% yield of 2-isopropoxy-5-nitropyridine. rsc.org However, the reaction with t-butanol leads to the formation of 2-hydroxy-5-nitropyridine (B147068) along with 2-methylpropene. rsc.orgresearchgate.net

Table 1: Substitution of this compound with Oxygen-Centred Nucleophiles

| Nucleophile | Product | Yield (%) |

| Methanol | 2-Methoxy-5-nitropyridine | 95 |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |

| t-Butanol | 2-Hydroxy-5-nitropyridine | - |

Substitutions with Nitrogen-Centred Nucleophiles (e.g., Primary and Secondary Amines)

Nitrogen-centered nucleophiles, including primary and secondary amines, have been successfully employed in the substitution of the sulfonate group. rsc.org Reactions with ammonia (B1221849), butylamine, diethylamine, ethylamine, and benzylamine (B48309) have yielded the corresponding 2-amino-5-nitropyridine (B18323) derivatives. rsc.orgresearchgate.net The yields for these reactions are generally good, for example, 92% for 2-amino-5-nitropyridine and 77% for 2-benzylamino-5-nitropyridine. rsc.org

Table 2: Substitution of this compound with Nitrogen-Centred Nucleophiles

| Nucleophile | Product | Yield (%) |

| Ammonia | 2-Amino-5-nitropyridine | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Ethylamine | 2-Ethylamino-5-nitropyridine | 32 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

| (R)-1-Phenylethylamine | 2-(R-1-Phenylethylamino)-5-nitropyridine | 71 |

Substitutions with Halogen Nucleophiles (e.g., Halide Transfer Reactions with Phosphorus Halides)

The sulfonate group can also be displaced by halogen nucleophiles. A high-yield synthesis of 2-chloro-5-nitropyridine (B43025) (87%) has been achieved through the reaction of this compound with phosphorus pentachloride (PCl₅). rsc.orgresearchgate.net This particular transformation is of significant interest as 2-chloro-5-nitropyridine is a key starting material for a wide array of 2,5-disubstituted pyridines. researchgate.net

Investigation of Unreactive Nucleophiles and Reaction Limitations (e.g., Phenols, Anilines)

Despite the high reactivity of this compound towards many nucleophiles, certain limitations have been observed. Specifically, reactions with weaker nucleophiles such as phenols and anilines have been reported to be unsuccessful. rsc.orgresearchgate.net This lack of reactivity highlights the boundaries of the sulfonate group's utility as a leaving group in SNAr reactions.

Mechanistic Postulation of Sulfonate Group Activation for Nucleophilic Displacement

The activation of the sulfonate group for nucleophilic displacement is attributed to the presence of the electron-withdrawing nitro group at the 5-position of the pyridine (B92270) ring. This group significantly enhances the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack. The mechanism for nucleophilic aromatic substitution (SNAr) on pyridines generally proceeds through a two-step addition-elimination process. The initial attack of the nucleophile on the C-2 carbon disrupts the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The negative charge in this intermediate is stabilized by resonance, with one of the resonance forms placing the negative charge on the electronegative nitrogen atom of the pyridine ring. stackexchange.com This stabilization is a key factor in facilitating the reaction. The subsequent departure of the sulfonate leaving group restores the aromaticity of the pyridine ring, yielding the final substitution product. nih.govyoutube.com

Exploration of Vicarious Nucleophilic Substitution (VNS) Reactions in Related Systems and Potential for this compound

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in nitroaromatic and heteroaromatic compounds. organic-chemistry.org This reaction utilizes carbanions that possess a leaving group at the nucleophilic center. organic-chemistry.org While direct VNS reactions on this compound itself are not extensively detailed, the principles of VNS have been applied to related nitropyridine systems, suggesting potential applications.

The VNS methodology has been effectively used for the amination and alkylation of 3-nitropyridine (B142982) and its derivatives. rsc.orgscispace.com For instance, 3-nitropyridine can be substituted with ammonia and amines at the position para to the nitro group using the VNS method. researchgate.netscispace.com Furthermore, alkylation of 3-nitropyridines with reagents like chloroform (B151607) and methyl chloroacetate (B1199739) under VNS conditions leads to substitution at the ortho or para position to the nitro group. rsc.org

In a relevant study, the reaction of potassium 5-nitropyridine-2-sulfonate with carbanions under VNS conditions resulted in substitution at the 4-position. rsc.org This demonstrates that the pyridine ring of this compound is susceptible to VNS reactions, offering a pathway to introduce substituents at positions other than the C-2 position. The mechanism of VNS involves the addition of a carbanion to the electrophilic ring to form an adduct, followed by the elimination of the leaving group from the carbanion to regenerate the aromatic system. rsc.orgnih.gov This methodology has been successfully applied to a variety of nitropyridines, indicating its potential for the functionalization of this compound. organic-chemistry.orgacs.org

Reactions Involving Carbon-Centred Nucleophiles

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of both the nitro group and the pyridinic nitrogen, which activates the ring towards nucleophilic attack. The sulfonic acid group at the C-2 position serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Research into the reactions of this compound and its potassium salt has primarily focused on substitution with oxygen, nitrogen, and halogen nucleophiles. researchgate.netrsc.orgrsc.org While extensive data exists for these heteroatomic nucleophiles, detailed studies with carbon-centred nucleophiles are less common in readily available literature. However, the principles of SNAr on electron-deficient pyridine rings suggest that reactions with carbanionic species are feasible.

For instance, the vicarious nucleophilic substitution (VNS) of hydrogen is a well-established method for the C-H functionalization of nitropyridines. acs.orgnih.gov This reaction involves the addition of a carbanion, typically stabilized by an electron-withdrawing group (like a sulfonyl or cyano group), to the pyridine ring, followed by a base-induced elimination. acs.orgnih.gov While not a direct substitution of the sulfonic acid group, this methodology highlights the susceptibility of the nitropyridine core to attack by carbon nucleophiles at positions ortho and para to the nitro group. acs.orgsemanticscholar.org

In the case of this compound, the C-2 position is highly activated by both the para-nitro group and the adjacent ring nitrogen. rsc.org This makes it a prime site for nucleophilic displacement. Reactions with cyanide ions, for example, have been attempted, although success under various conditions (DMF, DMSO, water at room temperature or 100 °C) was not observed. rsc.org The failure of these attempts may be due to the specific reaction conditions rather than a lack of reactivity.

The general reaction scheme for a successful SNAr with a carbon-centered nucleophile (represented as R⁻) would be:

Scheme 1: General Reaction with a Carbon-Centred Nucleophile

O₂N-C₅H₃N-SO₃H + R⁻ → O₂N-C₅H₃N-R + HSO₃⁻

Further investigation into the use of organometallic reagents, such as Grignard or organolithium compounds, or stabilized carbanions from active methylene (B1212753) compounds, could provide viable pathways to 2-alkylated or 2-arylated-5-nitropyridines.

Comprehensive Analysis of the Redox Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed through various reduction reactions, providing access to a range of other important nitrogen-containing functional groups. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.orgsci-hub.st

The reduction process can yield different products depending on the reagents and conditions employed. The typical reduction pathway proceeds through nitroso and hydroxylamino intermediates to the corresponding amine. nih.gov

Scheme 2: General Reduction Pathway of a Nitro Group

R-NO₂ → R-NO → R-NHOH → R-NH₂

Key Reduction Transformations:

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to an amino group. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. sci-hub.stcommonorganicchemistry.com Chemical reducing agents such as iron, zinc, or tin(II) chloride in acidic media are also effective and can offer chemoselectivity in the presence of other reducible groups. commonorganicchemistry.com For example, the reaction of 3-nitropyridine with sodium sulfite (B76179) in water leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, which can be a precursor to the corresponding amino derivative. rsc.org

Reduction to Hydroxylamines: Partial reduction to the hydroxylamine (B1172632) can be achieved under milder conditions. wikipedia.org Reagents like zinc dust with ammonium (B1175870) chloride are known to facilitate this transformation for nitro compounds. wikipedia.org The formation of 5-hydroxyaminopyridine-2-sulfonic acid from 3-nitropyridine and sodium sulfite is a documented example within the pyridine series. semanticscholar.orgrsc.org This intermediate can then be oxidized back to this compound using agents like potassium permanganate (B83412). semanticscholar.org

Electrochemical Reduction: Electrochemical methods offer a controlled way to study the redox behavior of nitroaromatic compounds. researchgate.netutexas.edu The reduction of aromatic nitro compounds often occurs in a stepwise manner. nih.gov Cyclic voltammetry studies on related compounds like 4,4'-azopyridine-1,1'-dioxide show two distinct, reversible one-electron transfers. utexas.edu While specific electrochemical data for this compound is not detailed in the provided results, the general behavior of nitroaromatics suggests it would undergo reduction, likely forming a nitro radical anion in the initial step. nih.govrsc.org The precise potentials and mechanisms would depend on factors like pH and the solvent system. researchgate.net

The following table summarizes common reagents for nitro group reductions:

| Product | Reagents | Notes |

| Amine | H₂, Pd/C, Raney Ni, PtO₂ | Standard catalytic hydrogenation methods. commonorganicchemistry.com |

| Amine | Fe, Zn, or SnCl₂ in acid | Classic chemical reduction, can be chemoselective. commonorganicchemistry.com |

| Amine | Sodium Hydrosulfite (Na₂S₂O₄) | Useful alternative to catalytic hydrogenation. |

| Hydroxylamine | Zn / NH₄Cl | Provides partial reduction. wikipedia.org |

| Hydroxylamine | Diborane | Effective for aliphatic nitro compounds. wikipedia.org |

Strategic Derivatization Pathways and Functional Group Interconversions

The sulfonic acid moiety in this compound is a versatile functional group that can be converted into several important derivatives, primarily sulfonyl chlorides and sulfonamides. These derivatives are valuable intermediates in medicinal chemistry and materials science.

Conversion to Sulfonyl Chlorides:

The most critical derivatization is the conversion of the sulfonic acid to its corresponding sulfonyl chloride. This is a key step as sulfonyl chlorides are significantly more reactive and can be readily transformed into other functionalities. sigmaaldrich.com Common chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂).

For example, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by heating with PCl₅ and phosphorus oxychloride. chemicalbook.com A similar strategy would be applicable to the 5-nitro derivative. Another method involves using a mixture of phosphorus trichloride (B1173362) and chlorine gas. google.com

Scheme 3: Conversion to Sulfonyl Chloride

O₂N-C₅H₃N-SO₃H + PCl₅ → O₂N-C₅H₃N-SO₂Cl + POCl₃ + HCl

Synthesis of Sulfonamides:

Once the sulfonyl chloride is obtained, it can be easily reacted with primary or secondary amines to form sulfonamides. nih.govresearchgate.net This reaction is typically carried out in the presence of a base, like pyridine, which acts as a catalyst and scavenges the HCl byproduct. researchgate.netresearchgate.net

Scheme 4: Synthesis of a Sulfonamide

O₂N-C₅H₃N-SO₂Cl + R₂NH → O₂N-C₅H₃N-SO₂NR₂ + HCl

This pathway allows for the introduction of a wide variety of substituents (R groups) onto the sulfonamide nitrogen, enabling the synthesis of a large library of compounds for further study. The sulfonamide functional group itself is a well-known pharmacophore. researchgate.net

Substitution of the Sulfonate Group:

In addition to derivatization, the sulfonate group itself can be displaced by various nucleophiles, as it is an excellent leaving group, activated by the nitro group and the ring nitrogen. rsc.org This SNAr reaction provides a direct route to 2,5-disubstituted pyridines. High yields have been reported for substitutions with alkoxides and amines. researchgate.netrsc.orgrsc.orgconsensus.app

The following table summarizes the yields for various nucleophilic substitution reactions on the potassium salt of this compound:

| Nucleophile | Product | Yield (%) |

| Methanol / KOH | 2-Methoxy-5-nitropyridine | 95 rsc.org |

| Ethanol / KOH | 2-Ethoxy-5-nitropyridine | 97 rsc.org |

| Ammonia | 2-Amino-5-nitropyridine | 92 rsc.org |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 rsc.org |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 rsc.org |

| PCl₅ | 2-Chloro-5-nitropyridine | 87 rsc.org |

These reactions demonstrate the high utility of this compound as a precursor for a diverse range of 2,5-disubstituted pyridine derivatives. researchgate.netsemanticscholar.org

Strategic Role As a Core Building Block in Sophisticated Molecular Architectures

Facilitation of 2,5-Disubstituted Pyridine (B92270) Scaffold Construction

The 2,5-disubstituted pyridine framework is a common motif in many biologically active compounds and functional materials. semanticscholar.org 5-Nitropyridine-2-sulfonic acid serves as an excellent precursor for these scaffolds due to the differential reactivity of its substituents. The sulfonic acid group at the 2-position is a good leaving group, readily displaced by various nucleophiles. researchgate.netrsc.org This allows for the introduction of a wide range of functionalities at this position.

Research has demonstrated the successful substitution of the sulfonate group with oxygen, nitrogen, and halogen nucleophiles. researchgate.netrsc.org For instance, reactions with alcohols like methanol (B129727), ethanol (B145695), and isopropanol (B130326) yield the corresponding 2-alkoxy-5-nitropyridines with high yields of 95%, 97%, and 65% respectively. rsc.org Similarly, nitrogen nucleophiles such as ammonia (B1221849), butylamine, diethylamine, ethylamine, benzylamine (B48309), and (R)-1-phenylethylamine react to form 2-amino-5-nitropyridines and their derivatives in yields ranging from 32% to 92%. rsc.org The synthesis of 2-chloro-5-nitropyridine (B43025) can also be achieved in a high yield of 87%. rsc.org

This facile substitution provides a direct and efficient pathway to a variety of 2-substituted-5-nitropyridines, which can be further modified at the 5-position via reduction of the nitro group and subsequent reactions. researchgate.netresearchgate.net The synthesis of this compound itself can be achieved from 3-nitropyridine (B142982) in a two-step reaction or through the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. semanticscholar.orgresearchgate.netrsc.org

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine (B154726) | 95 |

| Ethanol | 2-Ethoxy-5-nitropyridine (B183313) | 97 |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia | 2-Amino-5-nitropyridine (B18323) | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Ethylamine | 2-Ethylamino-5-nitropyridine | 32 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

| (R)-1-Phenylethylamine | 2-(R-1-Phenylethylamino)-5-nitropyridine | 71 |

| Chloride | 2-Chloro-5-nitropyridine | 87 |

Contributions to Pharmaceutical Intermediate Synthesis

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical agents. nih.govsrdorganics.com this compound and its derivatives are valuable intermediates in the synthesis of these bioactive molecules. nih.govnih.gov

For example, 2-chloro-5-nitropyridine, readily synthesized from this compound, is a key starting material for a variety of pharmaceutical and agrochemical compounds. researchgate.netgoogle.com It is used in the synthesis of insecticides and compounds targeting central nervous system disorders and cancer. nih.govguidechem.com The nitro group in these intermediates can be reduced to an amino group, which can then be further functionalized to build more complex, pharmacologically active molecules. nih.gov

Derivatives such as 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine (B147068) are also important pharmaceutical intermediates. guidechem.comchemicalbook.comgoogle.com For instance, 2-amino-5-nitropyridine is used in the synthesis of drugs and is a precursor for certain herbicides and fungicides. guidechem.comgoogle.com The synthesis of imidazo[1,2-a]pyridines, a class of compounds with potential pharmaceutical applications, can be achieved from isoxazolones and 2-chloro-5-nitropyridine. nih.gov

Utilization in the Preparation of Dyes and Pigments Precursors

The chromophoric properties of nitro-substituted aromatic compounds make them useful in the synthesis of dyes and pigments. epa.gov While direct applications of this compound in dye synthesis are not extensively documented, its derivatives serve as important precursors.

The general synthesis of organic dyes and pigments often involves the introduction and modification of functional groups on aromatic rings. epa.gov The nitro group, being a strong electron-withdrawing group, can act as a chromophore itself or can be converted into other functional groups like the amino group, which is a common auxochrome in many dye molecules. epa.gov

For instance, the amino-pyridines derived from this compound can be diazotized and coupled with other aromatic compounds to form azo dyes, a major class of synthetic colorants. epa.gov The versatility of the 2,5-disubstituted pyridine scaffold, accessible from this compound, allows for the synthesis of a variety of dye and pigment precursors with tailored colors and properties. The nitro group on the pyridine ring of compounds like 5-chloro-2-nitropyridine (B1630408) makes them useful as dye assistants. guidechem.com

Broad Applications in Diversified Organic Compound Synthesis

Beyond the specific applications mentioned above, this compound is a versatile reagent for the synthesis of a wide range of organic compounds. lifechemicals.com The presence of two distinct functional groups allows for sequential and regioselective reactions, making it a valuable tool for building molecular complexity. lifechemicals.com

The sulfonic acid functionality can be exploited in various catalytic and synthetic processes. mdpi.com For example, sulfonic acid-functionalized materials are used as solid acid catalysts in a variety of organic reactions. mdpi.com While not a solid support itself, the principles of sulfonic acid reactivity are applicable.

The nitro group can participate in a variety of transformations beyond simple reduction. For instance, it can direct nucleophilic aromatic substitution or be involved in cyclization reactions to form heterocyclic systems. researchgate.net The electron-deficient nature of the nitro-substituted pyridine ring makes it susceptible to nucleophilic attack, enabling the introduction of a diverse array of substituents. semanticscholar.org This reactivity has been harnessed in the synthesis of various heterocyclic compounds, including imidazopyridines and azaindoles. researchgate.netresearchgate.net

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

The unequivocal determination of the chemical structure of 5-nitropyridine-2-sulfonic acid, with the chemical formula C₅H₄N₂O₅S and a molecular weight of 204.16 g/mol , relies on a suite of sophisticated analytical techniques. While detailed experimental data for this specific compound is not widely available in the public domain, the existence of its structural confirmation through X-ray crystallography has been documented. The following sections outline the established methodologies that would be applied for a thorough characterization.

X-ray Crystallography for Definitive Molecular Structure Confirmation

A study by Sandstrøm et al. has confirmed the structure of this compound using X-ray analysis. While the specific crystallographic data from this study is not readily accessible, a typical crystallographic analysis would yield a data table similar to the hypothetical one presented below. This table would detail the key parameters of the crystal lattice and the data collection process.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.854 |

| b (Å) | 10.231 |

| c (Å) | 18.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1483.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.825 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 832 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 12540 |

| Independent reflections | 3420 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.052, wR2 = 0.108 |

Note: The data presented in this table is hypothetical and serves as an illustration of the parameters obtained from an X-ray crystallographic analysis.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of a molecule in solution and for assessing its purity. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

Although specific experimental NMR data for this compound is not available in the searched literature, predictions based on the analysis of structurally similar compounds, such as other nitropyridine derivatives, can be made. The electron-withdrawing nature of the nitro and sulfonic acid groups would significantly influence the chemical shifts of the aromatic protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.8 - 9.0 | - |

| H-4 | 8.2 - 8.4 | - |

| H-6 | 9.1 - 9.3 | - |

| C-2 | - | 150 - 152 |

| C-3 | - | 138 - 140 |

| C-4 | - | 125 - 127 |

| C-5 | - | 145 - 147 |

| C-6 | - | 155 - 157 |

Note: These are predicted chemical shift ranges based on the expected electronic effects of the substituents and data from analogous compounds. The actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The vibrational modes of this compound would provide characteristic absorption bands corresponding to the nitro (NO₂) and sulfonic acid (SO₃H) groups, as well as the pyridine (B92270) ring.

Based on established group frequencies for similar compounds, a predictive assignment of the major vibrational bands can be compiled.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Sulfonic Acid) | Stretching | 3000 - 2800 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N, C=C (Pyridine Ring) | Stretching | 1600 - 1450 |

| NO₂ | Asymmetric Stretching | 1550 - 1520 |

| NO₂ | Symmetric Stretching | 1350 - 1320 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1250 - 1180 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1080 - 1030 |

| C-N | Stretching | 1300 - 1200 |

| C-S | Stretching | 800 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound and, consequently, its elemental composition. For this compound (C₅H₄N₂O₅S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 4: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₅N₂O₅S⁺ | 205.9919 |

| [M-H]⁻ | C₅H₃N₂O₅S⁻ | 203.9763 |

| [M+Na]⁺ | C₅H₄N₂O₅SNa⁺ | 227.9738 |

Note: These values are calculated based on the atomic masses of the most common isotopes. Experimental HRMS would aim to measure these values with a high degree of accuracy (typically within a few parts per million).

The comprehensive structural and spectroscopic characterization of this compound is essential for understanding its chemical properties and for its application in synthetic chemistry. While the existence of its definitive structural confirmation by X-ray crystallography is noted in the literature, detailed public access to a complete set of experimental data remains limited. The methodologies and predicted data presented herein provide a framework for the rigorous analysis required to fully characterize this important pyridine derivative. Further dissemination of experimental findings will be invaluable to the chemical research community.

Theoretical and Computational Chemistry Investigations of 5 Nitropyridine 2 Sulfonic Acid and Its Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and molecular geometry of 5-nitropyridine-2-sulfonic acid. While specific DFT studies on this exact molecule are not extensively reported in publicly available literature, the principles can be illustrated through studies on closely related nitropyridine derivatives.

The geometry of this compound has been experimentally verified through X-ray crystallography, providing a solid foundation for computational modeling. tandfonline.com DFT calculations would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. Different functionals, such as B3LYP, are often paired with various basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. amanote.comresearchgate.net

For nitropyridine systems, DFT calculations can elucidate key electronic properties. For instance, a study on various nitropyridine derivatives calculated their heats of formation and nucleus-independent chemical shift (NICS) values to assess their aromaticity and stability. researchgate.net The NICS values, which are calculated at the center of the pyridine (B92270) ring, provide a measure of aromatic character. Generally, more negative NICS values indicate stronger aromaticity. It is observed that the introduction of a nitro group can increase the aromaticity and stability of the pyridine ring. researchgate.net

The electronic properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can be calculated. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap suggests higher reactivity. The MEP map visually represents the electrophilic and nucleophilic sites on the molecule, which is invaluable for predicting how the molecule will interact with other reagents.

To provide a clearer picture of what such calculations would entail, the following table presents hypothetical data based on typical DFT calculations for a molecule like this compound.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -950.12345 | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -8.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (eV) | -3.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment (Debye) | 4.5 | Measures the overall polarity of the molecule. |

| NICS(0) (ppm) | -9.8 | Indicates the degree of aromaticity of the pyridine ring. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states. For this compound, which undergoes various substitution reactions, computational studies can map out the energy landscape of these transformations. researchgate.net

The substitution of the sulfonate group in this compound by nucleophiles is a known reaction pathway to a range of 2,5-disubstituted pyridines. researchgate.net A computational investigation of these reactions would involve locating the transition state structures connecting the reactants and products. The energy of these transition states determines the activation energy of the reaction, which is directly related to the reaction rate.

The general workflow for such a study would be:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the products are optimized to their lowest energy states.

Transition State Search: A search for the transition state structure is performed using various algorithms. The transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

Frequency Calculation: A frequency calculation is performed on the located transition state structure. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.

By calculating the energies of the reactants, transition state, and products, a reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Reactivity Patterns, Regioselectivity, and Stereoselectivity

Computational methods are highly effective in predicting the reactivity patterns, regioselectivity, and stereoselectivity of chemical reactions. For this compound, these predictions are crucial for designing synthetic routes to new derivatives.

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro and sulfonic acid groups. These groups make the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. Computational analysis of the molecule's electronic structure, such as the distribution of atomic charges and the shape of the LUMO, can pinpoint the most likely sites for nucleophilic attack. The carbon atom at the 2-position, being attached to the good leaving group (sulfonic acid) and activated by the nitro group, is the primary site for substitution.

Regioselectivity, the preference for reaction at one site over another, can be rationalized using concepts like Fukui functions, which are derived from DFT calculations. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in identifying the most electrophilic and nucleophilic sites.

In reactions where stereocenters are formed, computational chemistry can predict the stereoselectivity. For instance, in the reaction of this compound with a chiral nucleophile, DFT calculations can be used to model the transition states leading to the different stereoisomers. The relative energies of these transition states can predict which stereoisomer will be the major product.

The following table summarizes the types of predictions that can be made using computational chemistry for the reactions of this compound.

| Prediction Type | Computational Method | Example Application |

|---|---|---|

| Reactivity | HOMO-LUMO gap analysis, MEP | Predicting the susceptibility of the pyridine ring to nucleophilic attack. |

| Regioselectivity | Fukui functions, Atomic charge analysis | Determining whether a nucleophile will attack at the C2 or another position. |

| Stereoselectivity | Transition state energy calculations for diastereomeric pathways | Predicting the enantiomeric excess in reactions with chiral nucleophiles. |

Molecular Modeling and Docking Studies for Biological Interaction Prediction (for relevant derivatives)

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. This is a cornerstone of modern drug discovery. While there are no specific docking studies reported for derivatives of this compound, the methodology is well-established and has been applied to a vast number of pyridine derivatives. nih.govnih.gov

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (the derivative of this compound) is generated and optimized. The 3D structure of the biological receptor is obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations. The program then scores these different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to understand the specific interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These studies can predict the binding affinity of a compound to a target, which can be correlated with its potential biological activity. For example, derivatives of this compound could be investigated as potential inhibitors of enzymes like kinases or as ligands for receptors involved in various diseases. The insights gained from docking studies can guide the design of new derivatives with improved potency and selectivity.

In Depth Research on Derivatives and Analogs of 5 Nitropyridine 2 Sulfonic Acid

Academic Exploration of 5-Nitropyridine-2-sulfonamide (B2650723) and its Biological Activities

The study of 5-nitropyridine-2-sulfonamide extends into the realm of medicinal chemistry, where its antimicrobial potential is a key area of investigation. This exploration is rooted in the well-established activity of the broader sulfonamide class of drugs.

Mechanistic Basis of Antimicrobial Properties in Sulfonamide Analogs

Sulfonamides function as synthetic bacteriostatic antibiotics. msdmanuals.com Their primary mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase. msdmanuals.comdrugbank.com This enzyme is crucial for the synthesis of folic acid in bacteria, as it facilitates the conversion of para-aminobenzoic acid (PABA). drugbank.comceon.rs By acting as structural analogs of PABA, sulfonamides bind to the enzyme's active site, thereby blocking the production of dihydrofolate and, subsequently, tetrahydrofolate. ceon.rsnih.gov This disruption of the folic acid pathway ultimately inhibits the synthesis of bacterial DNA and prevents replication, leading to a bacteriostatic effect rather than a bactericidal one. ceon.rsnih.gov

Sulfonamides exhibit a broad spectrum of activity, proving effective against many gram-positive and certain gram-negative bacteria such as Escherichia coli, Klebsiella, Salmonella, and Enterobacter species. ceon.rsnih.gov However, resistance is widespread, and they are typically ineffective against organisms like Pseudomonas aeruginosa. ceon.rsnih.gov The introduction of specific chemical groups to the sulfonamide scaffold can modulate this activity. Notably, the presence of an electron-withdrawing group, such as a nitro group (-NO2), has been reported to enhance the antibacterial efficacy of sulfonamide drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of sulfonamide derivatives influences their biological activity. These studies have established several key principles for designing potent antimicrobial agents. For antibacterial sulfonamides, a critical feature is a free amino group (-NH2) attached to the aromatic ring, which mimics the PABA structure. openaccesspub.org

The general structure of sulfonamides allows for various substitutions, and the nature of these substitutions significantly impacts their therapeutic properties. openaccesspub.org SAR studies have shown that while the sulfonamide functional group is essential for activity, modifications to the R1 group (attached to the sulfonamide nitrogen) and the aromatic ring system can fine-tune the compound's efficacy and pharmacokinetic profile. openaccesspub.orgnih.gov For instance, incorporating heterocyclic rings at the R1 position is a common strategy in the development of clinically used sulfonamides. nih.gov

Furthermore, research has explored how different substituents on the aromatic or heterocyclic ring influence activity. The position and nature of these substituents can affect the electronic properties and steric profile of the molecule, which in turn dictates its binding affinity for the dihydropteroate synthetase enzyme. nih.govnih.gov While specific SAR studies on 5-nitropyridine-2-sulfonamide are not extensively detailed in the provided context, the general principles suggest that the nitro group at the 5-position of the pyridine (B92270) ring likely plays a significant role in its electronic properties and, consequently, its potential biological activity. nih.gov

Research on 2-Amino-5-nitropyridine (B18323) and its Supramolecular Assemblies

2-Amino-5-nitropyridine (2A5NP) has garnered considerable attention in the field of materials science due to its promising nonlinear optical (NLO) properties. Research has focused on its synthesis, crystal engineering, and the characterization of its molecular dynamics to optimize its performance in various applications.

Controlled Synthesis and Crystallization Strategies for Cocrystals

The synthesis of 2-amino-5-nitropyridine can be achieved from 2-aminopyridine (B139424) through a nitration reaction using a mixture of concentrated sulfuric and nitric acids. chemicalbook.com A key area of research has been the formation of cocrystals and salts to create noncentrosymmetric crystal structures, which are essential for second-order NLO applications. researchgate.netacs.org

One successful strategy involves the reaction of 2A5NP, a weak Brønsted base, with various acids to form crystalline salts. acs.orgoaji.net For instance, cocrystals have been prepared with achiral benzenesulfonic acids, resulting in noncentrosymmetric crystal structures. researchgate.net These cocrystals often form through a combination of multidirectional hydrogen bonds and aromatic-aromatic interactions between the protonated 2-amino-5-nitropyridinium cation and the sulfonate anion. researchgate.net The reaction crystallization method, which relies on generating a supersaturated solution with respect to the cocrystal, is a viable technique for producing these materials. nih.gov The careful selection of coformers, such as different organic or inorganic acids, is crucial for controlling the crystal packing and achieving the desired acentric symmetry. researchgate.netacs.org

Development and Application in Nonlinear Optical (NLO) Materials

2-Amino-5-nitropyridine and its derivatives are highly regarded for their potential in nonlinear optics, a field crucial for technologies like high-density data storage and laser frequency conversion. acs.org These organic materials often exhibit large second-order NLO coefficients. For example, derivatives like 2-adamantylamino-5-nitropyridine (AANP) have demonstrated significant second-harmonic generation (SHG) capabilities. capes.gov.braip.org

The NLO properties of 2A5NP-based materials stem from the molecule's structure: an electron-donating amino group and an electron-accepting nitro group attached to a conjugated π-system (the pyridine ring). This charge-transfer characteristic is fundamental to achieving a high molecular hyperpolarizability. The formation of salts and cocrystals, such as 2-amino-5-nitropyridinium bromide (2A5NPBr) and 2-amino-5-nitropyridinium dihydrogen phosphate (B84403) (2A5NPDP), can enhance the macroscopic NLO response by enforcing a noncentrosymmetric arrangement of the chromophores in the crystal lattice. acs.org These materials have shown promising SHG efficiencies, in some cases comparable to or exceeding that of standard inorganic NLO materials like potassium dihydrogen phosphate (KDP). researchgate.net

| Derivative | Noted NLO Property | Reference |

| 2-adamantylamino-5-nitropyridine (AANP) | Large second-order NLO coefficient (d31 = 80 pm/V, d33 = 60 pm/V) | capes.gov.br |

| 2-amino-5-nitropyridine-L-(+)-tartrate (ANPT) | Second-harmonic generation (SHG) crystal with broad transparency | researchgate.net |

| 2A5NP with p-toluenesulfonic acid | High SHG efficiency comparable to m-nitroaniline | researchgate.net |

| 2-amino-5-nitropyridinium bromide (2A5NPBr) | SHG efficiency 1.2 times that of KDP | |

| 2-amino-5-nitropyridinium dihydrogen phosphate (2A5NPDP) | Large nonlinear coefficient (10–40 pm/V) and wide transparency range | acs.org |

| 2-cyclooctylamino-5-nitropyridine (COANP) | High birefringence in the visible spectrum | ibm.com |

Integrated Vibrational Spectroscopy and Theoretical Investigations of Molecular Dynamics

To fully understand the properties of 2-amino-5-nitropyridine, researchers have employed a combination of experimental spectroscopic techniques and theoretical calculations. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within the crystal. researchgate.net

Dithiobis(nitropyridine) Derivatives (e.g., 2,2′-Dithiobis(5-Nitropyridine) (DTNP))

2,2′-Dithiobis(5-nitropyridine), also known as bis(5-nitro-2-pyridyl) disulfide or DTNP, is a symmetrical disulfide derivative structurally related to 5-nitropyridine-2-sulfonic acid. tcichemicals.com It is recognized in biochemical research as a pivotal cysteine-activating reagent. The presence of electron-withdrawing nitro groups on the pyridine rings enhances the reactivity of the disulfide bond, making DTNP a valuable tool in protein and peptide chemistry.

The high reactivity and selectivity of 2,2′-Dithiobis(5-nitropyridine) (DTNP) have established it as a significant reagent in advanced peptide synthesis, particularly for the deprotection of sulfhydryl groups in cysteine (Cys) and selenocysteine (B57510) (Sec) residues. nih.govresearchgate.net The high reactivity of the cysteine thiol group requires it to be protected during peptide synthesis to prevent unwanted side reactions. nih.govnih.gov DTNP provides a mild and efficient method for removing many common protecting groups, offering an alternative to harsher chemical treatments. nih.govnih.gov

The general deprotection protocol involves incubating the protected peptide with DTNP in a trifluoroacetic acid (TFA) solvent system. nih.gov During this process, the protecting group on the cysteine residue is removed and replaced by a 2-(5-nitropyridyl) (Npys) group. This intermediate can then be readily converted to a disulfide bond. nih.gov

A key advantage of the DTNP methodology is the ability to achieve selective deprotection through the inclusion or exclusion of an additive like thioanisole (B89551). nih.gov For instance, the S-tert-butylsulfonyl (StBu) protecting group is resistant to DTNP in neat TFA but is efficiently removed in the presence of thioanisole. This orthogonality allows for the strategic, sequential formation of multiple disulfide bonds within a single peptide, as demonstrated in the regioselective synthesis of apamin. nih.govresearchgate.net

Research has systematically investigated the effectiveness of DTNP for removing a variety of acid-stable, commercially available cysteine protecting groups. The conditions are generally gentle and show a remarkable ability to remove functionalities that would traditionally require more forcing or toxic reagents. nih.govnih.gov

| Protecting Group | Reagents | Temperature | Observations |

| Mob (p-methoxybenzyl) | DTNP / 2% Thioanisole / TFA | 25 °C | Virtually complete deprotection within one hour. nih.gov |

| Acm (acetamidomethyl) | DTNP / 2% Thioanisole / TFA | 25 °C | Followed a similar deprotection trend to Mob, but was found to be more robust. nih.gov |

| tBu (tert-butyl) | DTNP / TFA (no thioanisole) | 25 °C | Effective deprotection, allowing for orthogonal removal in the presence of StBu. nih.gov |

| StBu (tert-butylsulfonyl) | DTNP / 2% Thioanisole / TFA | 25 °C | Showed an absolute requirement for thioanisole for deprotection. Very stable without it. nih.gov |

| Sec(Mob) (p-methoxybenzyl) | DTNP / TFA | 25 °C | Extremely labile; deprotection occurred easily even with catalytic amounts of DTNP. nih.gov |

| Sec(Meb) (p-methylbenzyl) | DTNP / TFA | 25 °C | Found to be extremely labile, similar to Sec(Mob). researchgate.netnih.gov |

| Sec(Bzl) (benzyl) | DTNP / 2% Thioanisole / TFA | 25 °C | Robust in the absence of thioanisole but labile in its presence. researchgate.netnih.gov |

The utility of this method has been successfully applied to the synthesis of complex, disulfide-rich peptides like oxytocin (B344502) and apamin, highlighting its potential as a standalone deprotection technique. nih.govnih.gov Beyond cysteine, the DTNP deprotection methodology has been extended to selenocysteine-containing peptides. Studies on model peptides revealed that Sec(Mob) and Sec(Meb) protecting groups are highly labile to DTNP conditions, while the Sec(Bzl) group shows orthogonality, being stable in the absence of thioanisole but removable in its presence. researchgate.netnih.gov

Systematic Study of Other Significant Pyridine Derivatives Derived from this compound and their Academic Relevance

This compound is a valuable precursor for the synthesis of a variety of 2,5-disubstituted pyridines. researchgate.netsemanticscholar.org The electron-withdrawing nature of the nitro group at the 5-position activates the pyridine ring for nucleophilic substitution at the 2-position, facilitating the displacement of the sulfonic acid group. semanticscholar.org This provides a direct and often high-yielding pathway to compounds that are otherwise challenging to synthesize with high regioselectivity. semanticscholar.org

The academic relevance of this chemistry is significant, as the 2,5-disubstituted pyridine scaffold is a core component in numerous pharmaceuticals and agrochemicals. semanticscholar.orgnih.gov The ability to readily introduce diverse functional groups at the 2-position by reacting this compound with various nucleophiles opens up extensive possibilities for creating libraries of novel compounds for biological screening and materials science applications. smolecule.comsciencepublishinggroup.com

Systematic studies have demonstrated the successful substitution of the sulfonate group with a range of oxygen, nitrogen, and halogen nucleophiles. researchgate.netrsc.org

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Methoxide | Methanol (B129727) | 2-Methoxy-5-nitropyridine (B154726) | 95% rsc.org |

| Ethoxide | Ethanol (B145695) | 2-Ethoxy-5-nitropyridine (B183313) | 97% rsc.org |

| Isopropoxide | Isopropanol (B130326) | 2-Isopropoxy-5-nitropyridine | 65% rsc.org |

| Ammonia (B1221849) | Aqueous Ammonia | 2-Amino-5-nitropyridine | 92% rsc.org |

| Butylamine | Butylamine | 2-Butylamino-5-nitropyridine | 76% rsc.org |

| Diethylamine | Diethylamine | 2-Diethylamino-5-nitropyridine | 62% rsc.org |

| Benzylamine (B48309) | Benzylamine | 2-Benzylamino-5-nitropyridine | 77% rsc.org |

| Chloride | Thionyl chloride / DMF | 2-Chloro-5-nitropyridine (B43025) | 87% rsc.org |

| Hydroxide | t-Butanol (forms t-Bu⁺) | 2-Hydroxy-5-nitropyridine (B147068) | - rsc.org |

The reactions are generally efficient, providing good to excellent yields for a variety of nucleophiles, including simple alkoxides and primary and secondary amines. rsc.org However, reactions with less nucleophilic species like phenols or anilines were reported to be unsuccessful under the tested conditions. rsc.org The reaction with t-butanol interestingly yielded 2-hydroxy-5-nitropyridine, proceeding via a different mechanism. rsc.org This body of work establishes this compound as a key building block, offering a reliable and versatile route to a class of heterocyclic compounds with significant academic and industrial importance. researchgate.net

Emerging Research Directions and Future Perspectives for 5 Nitropyridine 2 Sulfonic Acid Chemistry

Development of Novel Catalytic Applications (e.g., Brønsted Acidity in Organic Transformations)

The inherent acidity of the sulfonic acid group, amplified by the electron-withdrawing nature of the nitro group on the pyridine (B92270) ring, positions 5-nitropyridine-2-sulfonic acid as a compelling candidate for a strong Brønsted acid catalyst. While direct catalytic applications of this specific compound are still an emerging field, the broader class of sulfonic acid-functionalized materials has demonstrated significant promise. mdpi.comnih.gov

Supported sulfonic acids, for instance, have been effectively used in a range of organic transformations, including esterifications, alkylations, and condensation reactions. mdpi.comnih.gov These solid acid catalysts offer advantages over traditional homogeneous mineral acids, such as sulfuric acid, by simplifying catalyst separation, enabling recycling, and reducing processing costs. mdpi.commdpi.com The development of chiral sulfonic acids has also expanded the toolkit for stereoselective organic synthesis. nih.gov

Future research will likely focus on immobilizing this compound or its derivatives onto solid supports like silica (B1680970) or polymers. mdpi.comnih.gov This would create heterogeneous catalysts with potentially enhanced activity and selectivity, suitable for both batch and continuous-flow processes. nih.gov The strong acidity of this particular molecule could prove advantageous in reactions requiring potent proton donors.

Integration into Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and utilize environmentally benign processes, are central to modern chemical synthesis. mdpi.comresearchgate.net this compound aligns with these principles, primarily as a precursor for more sustainable synthetic routes.

Research has demonstrated a sustainable, one-step strategy for synthesizing sulfonic acids from halides using thiourea (B124793) dioxide as a green sulfur dioxide surrogate and air as the oxidant. rsc.org This highlights a move towards more eco-friendly production methods for sulfonic acids in general.

The application of this compound as a recyclable, solid-supported catalyst fits well within the green chemistry framework. mdpi.comnih.gov Furthermore, its use as a starting material allows for the synthesis of a variety of 2,5-disubstituted pyridines, which are important in pharmaceuticals and agrochemicals. semanticscholar.org The development of efficient, one-pot syntheses that utilize this precursor can significantly reduce waste and improve atom economy. For example, methods that avoid the isolation of intermediates, such as the one-pot synthesis of 2-hydroxy-5-nitropyridine (B147068) from 2-aminopyridine (B139424), exemplify this trend. google.com The use of microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields. researchgate.net

Exploration in Advanced Materials Science Beyond NLO Applications

While related nitropyridine compounds have been investigated for their nonlinear optical (NLO) properties, the future of this compound in materials science extends into other advanced domains. The functional groups on this molecule offer multiple avenues for incorporation into novel materials.

The sulfonic acid group is particularly useful for functionalizing surfaces and nanoparticles. For example, sulfonic acid-functionalized reduced graphene oxide has been developed as an advanced interfacial material in polymer solar cells, demonstrating high performance and stability. rsc.org Similarly, silica and other inorganic materials functionalized with sulfonic acids have shown great potential as versatile supports and catalysts. mdpi.com

Future work could involve incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The pyridine nitrogen and sulfonic acid oxygen atoms could act as coordination sites for metal ions or as nodes in extended covalent networks. The presence of the nitro group could be exploited to tune the electronic and adsorptive properties of these materials, making them potentially useful for gas storage, separation, or sensing applications.

Bio-inspired Chemical Transformations and Pathways for Drug Discovery

Pyridine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals. nih.gov The 2,5-disubstituted pyridine scaffold, readily accessible from this compound, is of particular interest. semanticscholar.orgresearchgate.net

Research has shown that this compound serves as an excellent precursor for a wide range of 2-substituted-5-nitropyridines through nucleophilic substitution of the sulfonate group. researchgate.netrsc.org This pathway provides high-yield access to compounds with alkoxy, amino, and chloro functionalities at the 2-position. rsc.org These derivatives are valuable intermediates in the synthesis of more complex molecules.

For instance, 2-chloro-5-nitropyridine (B43025), which can be synthesized from this compound, is a starting material for insecticides. nih.gov Moreover, various nitropyridine-containing compounds have been investigated for their potential as urease inhibitors, factor IXa inhibitors (anticoagulants), and Janus kinase 2 (JAK2) inhibitors. nih.gov The nitro group itself can be a critical pharmacophore, enhancing the biological activity of the parent molecule. nih.gov

Future drug discovery efforts will likely leverage the synthetic versatility of this compound to create libraries of novel 2,5-disubstituted pyridines for high-throughput screening against various biological targets.

Innovation in Analytical and Synthetic Methodologies within Pyridine Chemistry

The study of this compound is also driving innovation in synthetic and analytical chemistry. Its synthesis from 3-nitropyridine (B142982) involves a reaction with sulfite (B76179) ions, leading first to 5-hydroxyaminopyridine-2-sulfonic acid, which is then oxidized. semanticscholar.orgrsc.org Various oxidizing agents have been explored for this step, with potassium permanganate (B83412) in water being a preferred method. semanticscholar.org

The compound itself has proven to be a valuable precursor for creating the 2,5-substitution pattern on the pyridine ring, a pattern that can be challenging to achieve with high regioselectivity through other means. semanticscholar.org Research into the substitution reactions of the sulfonate group has provided efficient pathways to a diverse set of derivatives. researchgate.netrsc.org

Below is a table summarizing the yields of various 2-substituted-5-nitropyridines synthesized from this compound or its potassium salt. rsc.org

| Nucleophile | Product | Yield (%) |

| Methanol (B129727) | 2-Methoxy-5-nitropyridine (B154726) | 95 |

| Ethanol (B145695) | 2-Ethoxy-5-nitropyridine (B183313) | 97 |

| Isopropanol (B130326) | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia (B1221849) | 2-Amino-5-nitropyridine (B18323) | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Benzylamine (B48309) | 2-Benzylamino-5-nitropyridine | 77 |

| (R)-1-Phenylethylamine | 2-(R-1-Phenylethylamino)-5-nitropyridine | 71 |

| Chloride | 2-Chloro-5-nitropyridine | 87 |

Future advancements may include the development of continuous-flow reactor methods for the synthesis and derivatization of this compound, enhancing safety and scalability. google.com Additionally, more sophisticated analytical techniques will be crucial for characterizing the complex reaction mixtures and novel materials that arise from this chemistry.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。